molecular formula C4Cl2F3NS B2776503 4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole CAS No. 1429056-43-8

4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole

Cat. No.: B2776503
CAS No.: 1429056-43-8
M. Wt: 222.01
InChI Key: SVWUJHFYRPRHOT-UHFFFAOYSA-N
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Description

4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole is a heterocyclic compound containing sulfur, nitrogen, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing chlorine and trifluoromethyl groups in the presence of sulfur and nitrogen sources. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow processes, advanced catalytic systems, and rigorous purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the thiazole ring .

Mechanism of Action

The mechanism of action of 4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Uniqueness: 4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4,5-dichloro-3-(trifluoromethyl)-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2F3NS/c5-1-2(4(7,8)9)10-11-3(1)6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWUJHFYRPRHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SN=C1C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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